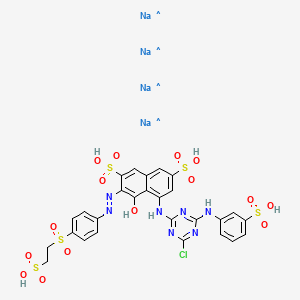

CID 137216243

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “CID 137216243” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Wissenschaftliche Forschungsanwendungen

CID 137216243 has a wide range of scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

As a dye, it is known to interact with various materials, including textiles and biological tissues, where it binds to fibers or cellular structures to impart color .

Mode of Action

The mode of action of RR198 involves its interaction with its targets through physical and chemical processes. The dye molecules attach to the target materials, altering their optical properties and resulting in a visible color change . In biological systems, RR198 may interact with cellular structures, potentially affecting their function .

Biochemical Pathways

Research has shown that certain dyes can interfere with biological processes, such as cellular respiration and dna replication

Pharmacokinetics

As a dye, it is likely to have low bioavailability due to its large molecular size and complex structure

Result of Action

The molecular and cellular effects of RR198’s action are largely unknown due to the lack of specific studies on this compound . It is known that certain dyes can have cytotoxic effects, potentially leading to cell death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of RR198. Factors such as pH, temperature, and light exposure can affect the dye’s stability and its ability to bind to its targets . Additionally, the presence of other chemicals in the environment can influence the dye’s action, potentially leading to interactions that alter its efficacy .

Safety and Hazards

Safety data sheets suggest that Reactive Red 198 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

Zukünftige Richtungen

Future research could focus on improving the efficiency of degradation processes for Reactive Red 198. For instance, exploring the use of different catalysts or optimizing the conditions for biodegradation could be potential areas of study . Additionally, the development of sustainable technologies to eliminate persistent reactive dyes from textile effluents is a crucial area of research .

Biochemische Analyse

Biochemical Properties

Reactive Red 198 interacts with various biomolecules in the process of biodegradation. Studies have shown that bacterial strains such as Bacillus cereus and Enterobacter hormaechei can interact with Reactive Red 198, leading to its biotransformation . The enzymes azoreductase and laccase play significant roles in the degradation of Reactive Red 198 into smaller non-toxic compounds .

Molecular Mechanism

The molecular mechanism of Reactive Red 198’s action primarily involves its interaction with bacterial enzymes. Azoreductase and laccase enzymes contribute to the degradation of Reactive Red 198, suggesting that the dye may bind to these enzymes and undergo enzymatic breakdown .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Reactive Red 198 change over time. The dye is gradually degraded by bacterial strains, with maximum decolorization achieved under optimized conditions

Metabolic Pathways

Reactive Red 198 is involved in metabolic pathways mediated by azoreductase and laccase enzymes during its biodegradation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

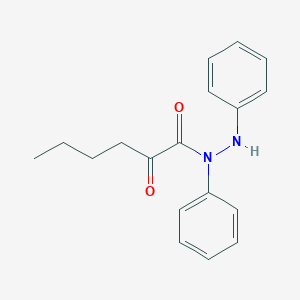

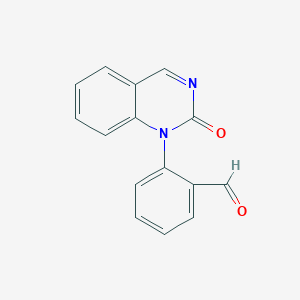

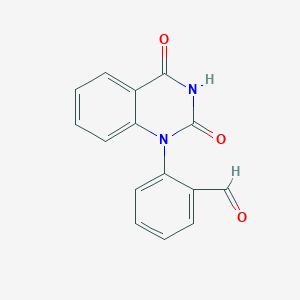

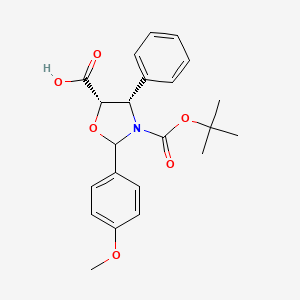

The preparation of CID 137216243 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate compound . This intermediate can then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 137216243 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 137216243 include other fluorinated phenylacetic acid derivatives and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its unique reactivity and interactions with biological targets make it a valuable compound for research and industrial use.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Red 198 involves the diazotization of 2-amino-4-nitrophenol followed by coupling with 6-amino-4-chloro-2-methylbenzothiazole.", "Starting Materials": [ "2-amino-4-nitrophenol", "6-amino-4-chloro-2-methylbenzothiazole", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-amino-4-nitrophenol in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Dissolve 6-amino-4-chloro-2-methylbenzothiazole in sodium hydroxide solution.", "Add the above diazonium salt solution to the above solution with stirring to form the azo dye.", "Filter the resulting product and wash with water to obtain Reactive Red 198." ] } | |

CAS-Nummer |

145017-98-7 |

Molekularformel |

C27H18ClN7Na4O15S5 |

Molekulargewicht |

968.2 g/mol |

IUPAC-Name |

tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatoethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

KMIFZJHHHQJORY-UHFFFAOYSA-J |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Synonyme |

5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic Acid Tetrasodium Salt; _x000B_5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4- |

Herkunft des Produkts |

United States |

Q1: What is Reactive Red 198 and what is its primary use?

A1: Reactive Red 198 (RR198) is a synthetic mono azo dye commonly used in the textile industry for its coloring properties. [, ]

Q2: Why is the presence of Reactive Red 198 in wastewater a concern?

A2: RR198 and other reactive dyes pose significant environmental risks due to their toxicity, carcinogenicity, mutagenicity, and persistence in aquatic environments. [, ] They are often poorly removed by conventional wastewater treatment methods. [, ]

Q3: What are some of the methods researchers are exploring to remove RR198 from wastewater?

A3: Numerous methods are being explored for RR198 removal, including:

- Adsorption: Using materials like activated carbon, graphene, pistachio nut shells, Azolla filiculoides, chitosan, chitosan/zinc oxide nanocomposites, iron filings, and modified zeolites. [, , , , , , , ]

- Advanced Oxidation Processes (AOPs): Employing techniques like Fenton and modified Fenton processes, photocatalysis with TiO2 and ZnO nanoparticles, ozonation, and persulfate oxidation. [, , , , , , , , ]

- Electrochemical Methods: Utilizing electrocoagulation with aluminum and iron electrodes. [, , ]

- Bioremediation: Exploring the use of microorganisms like Aspergillus parasiticus, Aspergillus terreus, Bacillus species, Chlorella vulgaris, and Candida rugosa. [, , , ]

Q4: How effective are adsorption techniques in removing RR198?

A4: Adsorption has proven to be an effective method, with various materials demonstrating high removal efficiencies:

- Activated carbon and graphene achieved nearly complete removal (98-100%). []

- Pistachio nut shells reached significant removal under optimized conditions using the Taguchi method. []

- Iron filings achieved 97.28% removal at pH 3, a contact time of 60 minutes, and an adsorbent dose of 1 g. []

Q5: What are the advantages of using advanced oxidation processes (AOPs) for RR198 degradation?

A5: AOPs offer several advantages, including:

- High efficiency: Fenton and photo-Fenton processes have demonstrated over 90% removal of RR198. [, ]

- Mineralization: Processes like UV/ZnO can achieve high mineralization rates, breaking down the dye into simpler, less harmful compounds. []

- Enhanced biodegradability: AOPs like persulfate oxidation can improve the biodegradability of RR198, making it more amenable to subsequent biological treatment. []

Q6: What is the role of nanocomposites in photocatalytic degradation of RR198?

A6: Nanocomposites, such as TiO2 supported on Fe-ZSM-5 zeolite, have shown great promise in enhancing photocatalytic degradation of RR198. [] The nano-TiO2 particles, when well dispersed on the zeolite surface, increase the active surface area for catalytic activity. []

Q7: How does the structure of the adsorbent impact RR198 removal?

A7: The adsorbent's structure significantly influences its effectiveness. For instance, chitosan, with its fibrous and porous structure, provides a large surface area for RR198 adhesion. [] Similarly, the porous structure of cuttlefish bone, revealed through SEM micrographs, contributes to its high adsorption capacity. []

Q8: Are there any low-cost adsorbents being investigated for RR198 removal?

A8: Yes, researchers are exploring cost-effective adsorbents like:

- Sugar beet pulp carbonized with citric acid. []

- Acacia tortilis shuck, which achieved 77.54% removal of RR198. []

- Russian knapweed flower powder, showing good adsorption capabilities. []

- Moringa peregrina ash, exhibiting 96% removal efficiency for a 50 mg/L dye concentration. []

- Acid-activated bentonite blended with sugarcane bagasse ash, reaching 97% removal efficiency under optimal conditions. []

Q9: How do researchers determine the optimal conditions for RR198 removal?

A9: Researchers employ various optimization techniques, including:

- Taguchi method: This statistical method identifies the optimal combination of parameters for dye removal using pistachio nut shells as adsorbents. []

- Response surface methodology (RSM): RSM helps determine the optimal parameters for maximizing RR198 degradation in processes like photocatalysis with TiO2 and electrocoagulation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)